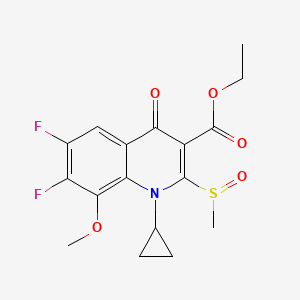

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

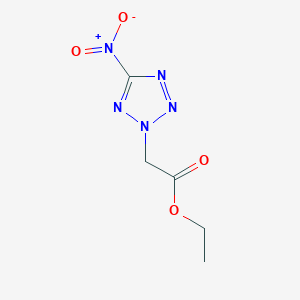

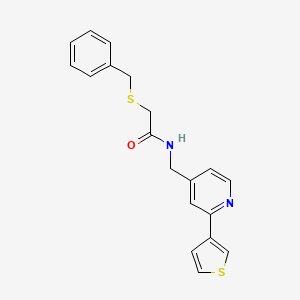

“Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C17H17F2NO6S . It is also known as "1-Cyclopropyl-6,7-difluoro-8-methoxy-2,4(1H,3H)-quinazolinedione" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(N1)N(C2CC2)C3=C(OC)C(F)=C(F)C=C3C1=O . This representation can be used to generate a 3D model of the molecule for further analysis.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylsulfinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of broad-spectrum antibacterial agents. Its preparation involves steps like acyl-chlorination, condensation, decarboxylation, esterification, and cyclization, showcasing its pivotal role in the development of potent antibiotics effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).

Advancements in Synthetic Methods

Research on this compound extends to improvements in synthetic methods, highlighting its utility in chemical synthesis. Studies demonstrate its involvement in various chemical reactions, including regioselective cyclizations and nucleophilic addition reactions, which are crucial for the large-scale synthesis of antibacterial compounds. These advancements not only provide insights into the chemical properties of this compound but also open avenues for the synthesis of novel antibacterial agents with improved efficacy and reduced potential for resistance development (Liu Zhe, 2001).

Photochemical Synthesis Applications

The compound also finds application in photochemical synthesis, where it acts as a precursor for the generation of complex heterocyclic structures. This highlights its versatility and utility in organic chemistry, providing a pathway to synthesize new molecules with potential biological activity. Research in this area focuses on understanding the photochemical properties of such compounds, paving the way for innovative synthetic strategies in medicinal chemistry (Ikeda et al., 1974).

Role in Heterocyclic Chemistry

Furthermore, the compound's involvement in the synthesis of heterocyclic structures emphasizes its significance in the discovery of new drugs. Heterocyclic compounds play a crucial role in pharmaceuticals, and the ability to synthesize these structures efficiently opens new doors for drug discovery and development. Research efforts in this domain focus on exploring the chemical reactivity of this compound, seeking to expand the repertoire of available therapeutic agents (Zahra et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-methylsulfinyl-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO5S/c1-4-25-17(22)11-14(21)9-7-10(18)12(19)15(24-2)13(9)20(8-5-6-8)16(11)26(3)23/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSNUKRXXRAPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3)S(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2418643.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2418645.png)

![4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2418647.png)

![2-Chloro-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]propanamide](/img/structure/B2418648.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2418650.png)

![{4-[Amino(phenyl)methyl]oxan-4-yl}methanol](/img/structure/B2418654.png)